molecular formula C22H26ClN3O B5235730 N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No. B5235730
M. Wt: 383.9 g/mol
InChI Key: IPBLVALFFYHBMB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that has been implicated in various neurological and psychiatric disorders. In

Mechanism of Action

N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a selective antagonist of the dopamine D3 receptor. This means that it binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior. Additionally, this compound may have antipsychotic effects by modulating dopamine signaling in the mesolimbic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. In rats, this compound has been shown to reduce cocaine self-administration and cocaine-induced locomotor activity. This compound has also been shown to reduce ethanol self-administration and ethanol-induced locomotor activity in mice. These findings suggest that this compound may be effective in reducing drug-seeking behavior in humans. Additionally, this compound has been shown to reduce food intake and body weight in rats, indicating that it may have potential as an anti-obesity agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more specific targeting of the receptor and reduces the potential for off-target effects. Additionally, the synthesis of this compound is relatively straightforward, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, the pharmacokinetics of this compound are not well-characterized, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of interest is the potential for this compound as a treatment for addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans with addiction. Additionally, further research is needed to elucidate the pharmacokinetics of this compound, as well as its potential for off-target effects. Finally, this compound may have potential as a tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been described in several scientific publications. One of the most commonly cited methods involves the reaction of 4-chlorobenzylamine with 1-(3-phenyl-2-propen-1-yl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to yield this compound. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of interest is addiction, particularly drug addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a viable treatment option for addiction in humans. This compound has also been investigated for its potential in the treatment of schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. Additionally, this compound has been studied for its potential in the treatment of obesity, as the dopamine D3 receptor has been shown to play a role in the regulation of food intake.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O/c23-21-10-8-20(9-11-21)17-24-22(27)18-26-15-13-25(14-16-26)12-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLVALFFYHBMB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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